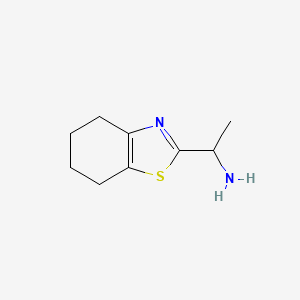

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

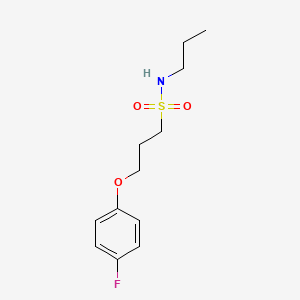

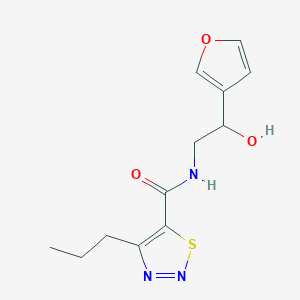

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound with the empirical formula C9H16Cl2N2S . It is a solid substance and its molecular weight is 255.21 .

Molecular Structure Analysis

The molecular structure of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine can be represented by the SMILES stringCl.Cl.CC(N)c1nc2CCCCc2s1 . The InChI code for this compound is 1S/C9H14N2S.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h6H,2-5,10H2,1H3;2*1H .

Scientific Research Applications

Antibacterial and Antifungal Properties

A study on novel derivatives of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, revealed significant antibacterial and antifungal activities. These compounds showed effectiveness comparable or slightly better than standard medicinal drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Another research synthesized 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, testing their inhibition activity on acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). These compounds displayed excellent inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).

H1-Antihistamine Activity

Studies on the quantitative structure-activity relationship (QSAR) of H1-antihistamine activity in thiazole and benzothiazole derivatives revealed significant pharmacological activity. This suggests their potential application in antihistamine drugs (Brzezińska, Kośka, & Walczyński, 2003, 2004).

Pseudo-irreversible Inhibition of AChE and BChE

A study on 16 novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine showed strong inhibitory activities against AChE and BChE. The research highlighted their potential for therapeutic intervention in Alzheimer's disease due to their high inhibitory activity and negligible cytotoxicity (Pejchal et al., 2016).

Antitumor Activity

A study on new thiazole derivatives, including 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine, showed that some compounds have significant antitumor effects. This indicates their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Herbicide Development

The synthesis of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives has been explored for their potential as protoporphyrinogen oxidase inhibitors, a key area in herbicide development. Some compounds exhibited higher inhibition activity than standard controls, suggesting their use in agricultural weed control (Jiang et al., 2011).

Psychotropic, Anti-inflammatory, and Antimicrobial Activity

Compounds synthesized from 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings highlight the diverse potential applications of these compounds in pharmacology (Zablotskaya et al., 2013).

properties

IUPAC Name |

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNIXNHWPALKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(S1)CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3-fluorophenyl)-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2413079.png)

![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)

![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)